molecular formula C14H26O3 B1214692 3-Oxotetradecanoic acid CAS No. 88222-72-4

3-Oxotetradecanoic acid

Cat. No.: B1214692
CAS No.: 88222-72-4
M. Wt: 242.35 g/mol
InChI Key: XLKOZYOVXNPWGT-UHFFFAOYSA-N
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Description

3-Oxotetradecanoic acid is a long-chain fatty acid with an oxo-group at the third carbon position. It is an intermediate in fatty acid biosynthesis and plays a crucial role in various metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Oxotetradecanoic acid can be synthesized through the acylation reaction of acid chloride with 2-3-oxomyristic acid ester . The specific operating conditions and procedures may vary depending on whether the synthesis is conducted in a laboratory or on an industrial scale.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-Oxotetradecanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products.

    Reduction: It can be reduced to yield corresponding alcohols.

    Substitution: The oxo-group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions typically occur under controlled temperature and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include alcohols, ketones, and substituted fatty acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Oxotetradecanoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-oxotetradecanoic acid involves its conversion from malonic acid via three enzymes: 3-oxoacyl-[acyl-carrier-protein] synthase, fatty-acid synthase, and beta-ketoacyl-acyl-carrier-protein synthase II . These enzymes facilitate the incorporation of the oxo-group at the third carbon position, making it a crucial intermediate in fatty acid biosynthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific oxo-group at the third carbon position, which distinguishes it from other long-chain fatty acids. This structural feature makes it a valuable intermediate in various biosynthetic pathways and a subject of interest in metabolic research .

Properties

IUPAC Name

3-oxotetradecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26O3/c1-2-3-4-5-6-7-8-9-10-11-13(15)12-14(16)17/h2-12H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLKOZYOVXNPWGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10332384
Record name 3-oxotetradecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10332384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3-Oxotetradecanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0010730
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

88222-72-4
Record name 3-oxotetradecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10332384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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